(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine
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Overview
Description
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy intermediate.
Amination Reaction: The benzyloxy intermediate is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions to form the ethanamine moiety.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine: The enantiomer of the compound with opposite stereochemistry.
(1R)-1-[2-(methoxy)phenyl]ethan-1-amine: A similar compound with a methoxy group instead of a benzyloxy group.
(1R)-1-[2-(benzyloxy)phenyl]propan-1-amine: A compound with an additional carbon in the alkyl chain.
Uniqueness
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine is unique due to its specific stereochemistry and the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2-phenylmethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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